Enhanced Suzuki-Miyaura Coupling Reactivity of Aryl Iodide vs. Aryl Bromide Analogs
The aryl iodide moiety in Methyl 3-(difluoromethoxy)-4-iodobenzoate provides a substantial reactivity advantage in palladium-catalyzed cross-coupling reactions over its aryl bromide analog [1]. This well-established class-level inference allows for the use of milder reaction conditions, leading to higher yields and better functional group tolerance.
| Evidence Dimension | Relative Reactivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Aryl Iodide (C-I bond dissociation energy ~ 57 kcal/mol) |
| Comparator Or Baseline | Aryl Bromide (C-Br bond dissociation energy ~ 71 kcal/mol) |
| Quantified Difference | C-I bond is approximately 20% weaker, leading to significantly faster oxidative addition and higher catalytic turnover under identical conditions. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions with Pd(0) catalysts. |
Why This Matters
The higher reactivity of the aryl iodide enables faster and more efficient coupling, which is crucial for synthesizing complex molecules where sensitive functional groups may not survive the harsher conditions required for aryl bromides.
- [1] Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. View Source
